molecular formula C16H36ClNO2 B217133 cis-4-Hydroxytricyclo[3.1.0.0(2,6)]hexane-3-carbonitrile CAS No. 103495-49-4

cis-4-Hydroxytricyclo[3.1.0.0(2,6)]hexane-3-carbonitrile

Cat. No. B217133
CAS RN: 103495-49-4
M. Wt: 121.14 g/mol
InChI Key: OYLCLOGYABGECX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Cis-4-Hydroxytricyclo[3.1.0.0(2,6)]hexane-3-carbonitrile, also known as HC-030031, is a chemical compound that has been studied extensively for its potential therapeutic applications. It is a selective inhibitor of the TRPA1 ion channel, which is involved in the perception of pain and inflammation. HC-030031 has shown promise in preclinical studies as a treatment for various pain conditions, and its mechanism of action and physiological effects are of great interest to researchers.

Mechanism of Action

Cis-4-Hydroxytricyclo[3.1.0.0(2,6)]hexane-3-carbonitrile is a selective inhibitor of the TRPA1 ion channel, which is involved in the perception of pain and inflammation. TRPA1 is activated by various stimuli, including cold temperature, mechanical stress, and chemical irritants. cis-4-Hydroxytricyclo[3.1.0.0(2,6)]hexane-3-carbonitrile blocks the activation of TRPA1 by covalently binding to a specific cysteine residue on the channel, thereby preventing the influx of calcium ions and the subsequent release of neurotransmitters that mediate pain and inflammation.
Biochemical and physiological effects:
cis-4-Hydroxytricyclo[3.1.0.0(2,6)]hexane-3-carbonitrile has been shown to have potent analgesic and anti-inflammatory effects in preclinical models. It has been demonstrated to reduce pain and inflammation in models of neuropathic pain, inflammatory pain, and migraine. cis-4-Hydroxytricyclo[3.1.0.0(2,6)]hexane-3-carbonitrile has also been shown to reduce airway hyperresponsiveness and inflammation in models of asthma and COPD, as well as to improve bladder function in models of bladder disorders.

Advantages and Limitations for Lab Experiments

Cis-4-Hydroxytricyclo[3.1.0.0(2,6)]hexane-3-carbonitrile is a potent and selective inhibitor of the TRPA1 ion channel, making it a valuable tool for studying the role of TRPA1 in pain and inflammation. Its specificity for TRPA1 also reduces the likelihood of off-target effects. However, cis-4-Hydroxytricyclo[3.1.0.0(2,6)]hexane-3-carbonitrile has limitations in terms of its solubility and stability, which can make it difficult to work with in certain experimental settings.

Future Directions

There are several potential future directions for research on cis-4-Hydroxytricyclo[3.1.0.0(2,6)]hexane-3-carbonitrile. One area of interest is the development of more stable and soluble analogs of cis-4-Hydroxytricyclo[3.1.0.0(2,6)]hexane-3-carbonitrile that could be used in a wider range of experimental settings. Another area of interest is the investigation of the potential use of cis-4-Hydroxytricyclo[3.1.0.0(2,6)]hexane-3-carbonitrile in the treatment of other conditions, such as itch and pruritus. Additionally, further studies are needed to elucidate the long-term safety and efficacy of cis-4-Hydroxytricyclo[3.1.0.0(2,6)]hexane-3-carbonitrile in preclinical and clinical settings.

Synthesis Methods

The synthesis of cis-4-Hydroxytricyclo[3.1.0.0(2,6)]hexane-3-carbonitrile involves several steps, including the condensation of 1,3-cyclopentadiene with ethyl acrylate, followed by a Diels-Alder reaction with maleic anhydride. The resulting adduct is then reduced to the corresponding diol, which is converted to the nitrile through a Mitsunobu reaction. The final product is obtained through a resolution process using chiral HPLC.

Scientific Research Applications

Cis-4-Hydroxytricyclo[3.1.0.0(2,6)]hexane-3-carbonitrile has been extensively studied for its potential therapeutic applications in the treatment of pain and inflammation. It has shown efficacy in preclinical models of various pain conditions, including neuropathic pain, inflammatory pain, and migraine. cis-4-Hydroxytricyclo[3.1.0.0(2,6)]hexane-3-carbonitrile has also been investigated for its potential use in the treatment of respiratory diseases, such as asthma and chronic obstructive pulmonary disease (COPD), as well as in the treatment of bladder disorders.

properties

CAS RN

103495-49-4

Product Name

cis-4-Hydroxytricyclo[3.1.0.0(2,6)]hexane-3-carbonitrile

Molecular Formula

C16H36ClNO2

Molecular Weight

121.14 g/mol

IUPAC Name

4-hydroxytricyclo[3.1.0.02,6]hexane-3-carbonitrile

InChI

InChI=1S/C7H7NO/c8-1-2-3-4-5(3)6(4)7(2)9/h2-7,9H

InChI Key

OYLCLOGYABGECX-UHFFFAOYSA-N

SMILES

C(#N)C1C2C3C2C3C1O

Canonical SMILES

C(#N)C1C2C3C2C3C1O

synonyms

cis-4-Hydroxytricyclo[3.1.0.0(2,6)]hexane-3-carbonitrile

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.